molecular formula C18H19N5O3 B1227563 2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide

2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide

Cat. No. B1227563
M. Wt: 353.4 g/mol
InChI Key: CNDCJFZFIJPIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide is a member of quinolines.

Scientific Research Applications

1. Metabolic Studies of Related Compounds

  • Murata and Yamamoto (1970) studied the metabolic fate of 2-Methyl-3-o-tolyl-4 (3H)-quinazolinone (MTQ), a compound sharing structural similarities with the query compound, and found significant metabolic transformations in humans (Murata & Yamamoto, 1970).

2. Biomonitoring of Metabolites

  • Stillwell et al. (1999) developed a method for biomonitoring heterocyclic aromatic amine metabolites in human urine, focusing on the N2-glucuronide conjugate of 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline, a compound with a heterocyclic aromatic amine structure similar to the query compound (Stillwell et al., 1999).

3. Dietary Assessment and Exposure Analysis

  • Zapico et al. (2022) conducted a study assessing the intake of xenobiotics derived from food processing, including heterocyclic amines. Their methodology and findings could be relevant for understanding the dietary exposure and potential health effects of compounds structurally similar to the query compound (Zapico et al., 2022).

properties

Product Name

2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(2-methylquinolin-4-yl)methyl]acetamide

InChI

InChI=1S/C18H19N5O3/c1-11-8-14(15-6-4-5-7-16(15)20-11)9-19-17(24)10-22-13(3)18(23(25)26)12(2)21-22/h4-8H,9-10H2,1-3H3,(H,19,24)

InChI Key

CNDCJFZFIJPIIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

solubility

45.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
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2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
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2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
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2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
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2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide
Reactant of Route 6
2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide

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